

Chmfl-abl-053: A Promising Oral Inhibitor for Chronic Myeloid Leukemia

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chmfl-abl-053 is a potent and selective, orally available inhibitor of the BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML). This small molecule, derived from a dihydropyrimidopyrimidine core, has demonstrated significant preclinical efficacy in inhibiting CML cell proliferation and tumor growth. It also exhibits inhibitory activity against SRC and p38 kinases. This technical guide provides a comprehensive overview of Chmfl-abl-053, including its mechanism of action, key preclinical data, and detailed experimental methodologies, to support further research and development efforts.

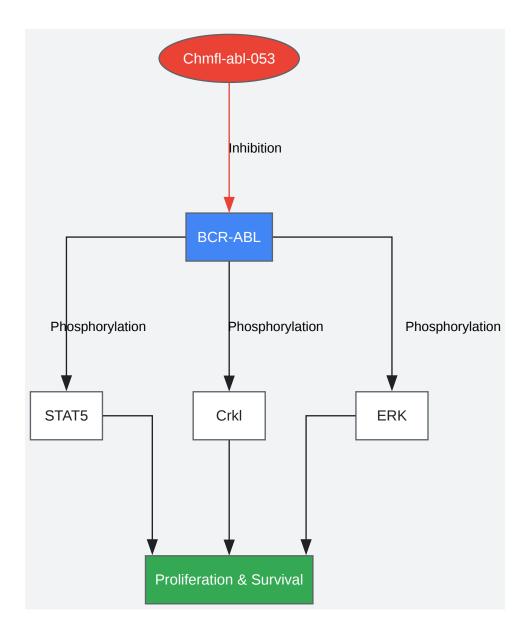
Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled proliferation of granulocytes. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the development of drug resistance remains a clinical challenge. **Chmfl-abl-053** has emerged as a promising next-generation TKI with a distinct pharmacological profile.

Mechanism of Action



Chmfl-abl-053 exerts its anti-leukemic effects by directly targeting the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein. This inhibition blocks the autophosphorylation of BCR-ABL, a critical step for its activation.[1][2][3] Consequently, the downstream signaling pathways that are aberrantly activated in CML are suppressed. Key among these are the STAT5, Crkl, and ERK pathways, which are crucial for cell proliferation and survival.[1][2][3] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in CML cells.



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Figure 1: Simplified signaling pathway of **Chmfl-abl-053** action.



Quantitative Data Summary

The preclinical data for **Chmfl-abl-053** demonstrates its potent and selective activity against CML.

Table 1: In Vitro Inhibitory Activity

Target/Cell Line	Assay Type	Value (nM)	Reference
Biochemical Assays			
ABL1	IC50	70	[1][2]
ρ38α	IC50	62	[1]
SRC	IC50	90	[1]
DDR1	IC50	292	[1]
DDR2	IC50	457	[1]
c-KIT	IC50	>10,000	[1][2]
Cellular Assays			
BCR-ABL Autophosphorylation	EC50	~100	[1][2][3]
K562 Cell Proliferation	GI50	14	[1][2][4]
KU812 Cell Proliferation	GI50	25	[1][2][4]
MEG-01 Cell Proliferation	GI50	16	[1][2][4]

Table 2: Pharmacokinetic Profile in Rats

Parameter	Value	Reference
Half-life (t½)	> 4 hours	[1][2][3][5]
Bioavailability (Oral)	24%	[1][2][3][5]



Table 3: In Vivo Efficacy in K562 Xenograft Mouse Model

Dosage	Outcome	Reference
50 mg/kg/day	Almost complete suppression of tumor progression	[1][2][3][4][5]

Experimental Protocols Kinase Inhibition Assay (Biochemical)

This protocol is based on a generalized format for in vitro kinase assays, such as the Invitrogen SelectScreen®, to determine the IC50 values of **Chmfl-abl-053** against target kinases.

Objective: To quantify the concentration of **Chmfl-abl-053** required to inhibit 50% of the activity of purified kinases.

Materials:

- Purified recombinant kinases (ABL1, p38α, SRC, etc.)
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- Chmfl-abl-053 (serially diluted)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

• Prepare serial dilutions of **Chmfl-abl-053** in DMSO and then in kinase reaction buffer.

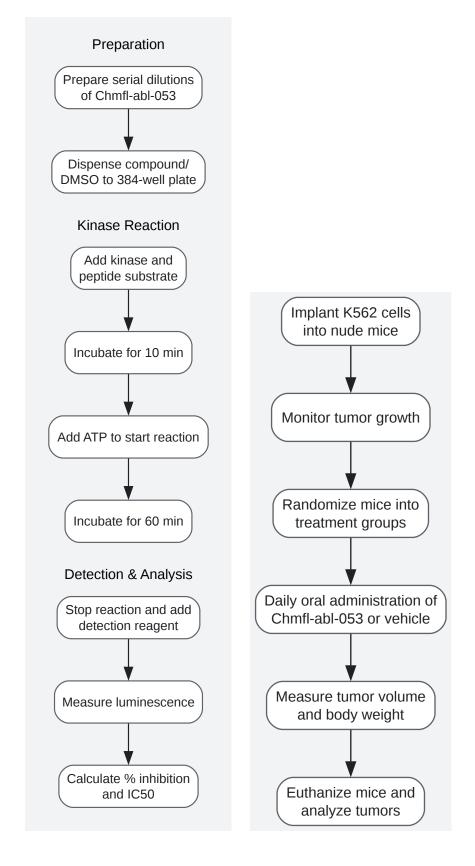






- Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the kinase and peptide substrate solution to each well.
- Incubate for 10 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding ATP.
- Incubate for a specified time (e.g., 60 minutes) at room temperature.
- Stop the reaction and detect the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence) using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.





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